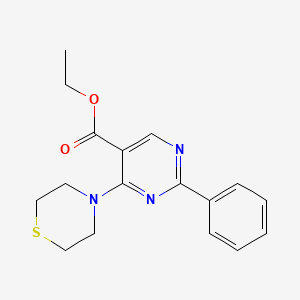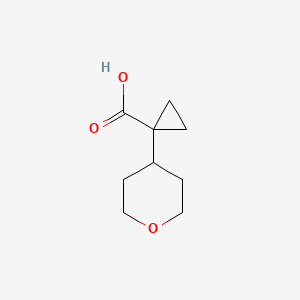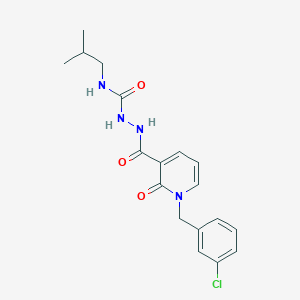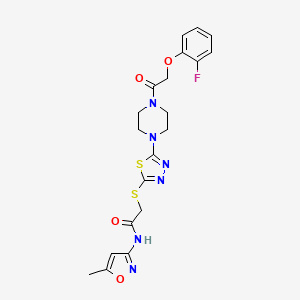
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as PBIT, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. PBIT has shown promising results in various studies, including its use as an anticancer agent, a neuroprotective agent, and a modulator of the immune system.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide involves its ability to modulate various signaling pathways in cells. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate the immune system. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to protect neurons from oxidative stress and inflammation, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide, including its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide and to identify potential targets for its use in various scientific fields. Finally, the development of more efficient synthesis methods for N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide may also be an area of future research.
Synthesemethoden
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 4-methylsulfanylbutylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of hydroxylamine hydrochloride and triethylamine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and immunomodulation. In cancer research, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-8-11(9(2)15(3)14-8)12(17)13-7-10(16)5-6-18-4/h10,16H,5-7H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGBADHRDLGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)

![methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2927102.png)
![2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2927104.png)


![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)

